molecular formula C8H14O4 B14070418 2,3-Dihydroxybutyl 2-methylprop-2-enoate CAS No. 101504-83-0

2,3-Dihydroxybutyl 2-methylprop-2-enoate

Cat. No.: B14070418
CAS No.: 101504-83-0
M. Wt: 174.19 g/mol
InChI Key: AXNALHOLESARRI-UHFFFAOYSA-N
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Description

2,3-Dihydroxybutyl 2-methylprop-2-enoate is an organic compound with the molecular formula C8H14O4. It is a derivative of methacrylic acid and is characterized by the presence of both hydroxyl and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxybutyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2,3-dihydroxybutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts can also be employed to minimize the need for separation and purification steps .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxybutyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

2,3-Dihydroxybutyl 2-methylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dihydroxybutyl 2-methylprop-2-enoate exerts its effects is primarily through its ability to undergo polymerization. The vinyl group in the methacrylate moiety can participate in free radical polymerization, leading to the formation of cross-linked polymer networks. These networks can encapsulate drugs or other active agents, allowing for controlled release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two hydroxyl groups, which provide additional sites for chemical modification and cross-linking. This enhances its versatility in forming complex polymeric structures compared to similar compounds .

Properties

CAS No.

101504-83-0

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2,3-dihydroxybutyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H14O4/c1-5(2)8(11)12-4-7(10)6(3)9/h6-7,9-10H,1,4H2,2-3H3

InChI Key

AXNALHOLESARRI-UHFFFAOYSA-N

Canonical SMILES

CC(C(COC(=O)C(=C)C)O)O

Origin of Product

United States

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